阿福莫特罗

概述

描述

Arformoterol is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema. It is a long-acting beta-2 adrenergic receptor agonist and is the active (R,R)-enantiomer of formoterol . Arformoterol works by relaxing the muscles in the airways to improve breathing .

作用机制

Arformoterol, also known as (R,R)-Formoterol, is a beta-2 adrenergic agonist and bronchodilator . It is used for long-term, symptomatic treatment of reversible bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema .

Target of Action

Arformoterol primarily targets the β2-adrenergic receptors . These receptors are predominantly found in bronchial smooth muscle, and to a lesser extent, in the human heart .

Mode of Action

Arformoterol works by selectively binding to and activating the β2-adrenergic receptors . This interaction leads to the relaxation of muscles in the airways, thereby improving breathing . It is also noted that the (R,R)-enantiomer of formoterol, which is arformoterol, has two-fold greater potency than racemic formoterol .

Biochemical Pathways

The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP) .

Pharmacokinetics

Arformoterol is well absorbed through the lungs when administered by a nebulizer . Approximately 25% of systemic exposure comes from gastrointestinal absorption, while the majority comes from pulmonary absorption . The peak plasma concentration is usually attained within 0.25–1 hour . The elimination half-life is 26 hours .

Result of Action

The activation of β2-adrenoceptors by Arformoterol inhibits the phosphorylation of myosin, thereby inhibiting contraction and promoting relaxation of the smooth muscle in the respiratory tract and blood vessels . This results in improved breathing for individuals with asthma and COPD .

Action Environment

Proper inhaler technique is necessary for adequate drug delivery but is often difficult to achieve in older patients with significant impairment in cognition, dexterity, or ability to generate adequate inspiratory flow rates .

科学研究应用

Arformoterol has several scientific research applications:

Chemistry: It is studied for its unique enantiomeric properties and its synthesis routes.

Biology: Research focuses on its interaction with beta-2 adrenergic receptors and its effects on cellular pathways.

Industry: It is used in the development of long-acting bronchodilators and inhalation therapies.

生化分析

Biochemical Properties

Arformoterol is the active (R,R)-enantiomer of formoterol, which is a selective long-acting β2-adrenergic receptor agonist . It has two-fold greater potency than racemic formoterol, which contains both the (S,S) and (R,R)-enantiomers . The (S,S)-enantiomer is about 1,000-fold less potent as a β2-agonist than the (R,R)-enantiomer .

Cellular Effects

Arformoterol works by relaxing muscles in the airways to improve breathing . It is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema .

Molecular Mechanism

The molecular mechanism of Arformoterol involves its action as a selective long-acting β2-adrenergic receptor agonist . It binds to the β2-adrenergic receptors in the airway smooth muscle, leading to activation of adenyl cyclase and increased levels of cyclic AMP. This results in the relaxation of airway smooth muscle and bronchodilation.

Temporal Effects in Laboratory Settings

It is known that Arformoterol is well absorbed through the lungs when administered via a standard jet nebulizer and is useful in long-term maintenance therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of arformoterol involves several key steps:

Reductive Amination: 4-methoxyphenyl acetone is reacted with an amine under conditions of reductive amination to produce an intermediate compound.

Condensation: The intermediate is then condensed with an alpha-haloketone to produce another intermediate.

Industrial Production Methods

An improved industrial process for the preparation of arformoterol L-(+)-tartrate involves the use of arformoterol D-(-)-tartrate as an intermediate. This method ensures high purity and is substantially free of impurities .

化学反应分析

Arformoterol undergoes various chemical reactions, including:

Oxidation: Arformoterol can be oxidized under specific conditions to form different oxidized products.

Reduction: The reduction of intermediates during its synthesis is a crucial step.

Substitution: Arformoterol can undergo substitution reactions, particularly involving its phenolic and amine groups.

Common reagents used in these reactions include hydrogen donating compounds, hydrogen transfer catalysts, and alpha-haloketones . The major products formed from these reactions are intermediates that lead to the final arformoterol compound.

相似化合物的比较

Arformoterol is compared with other long-acting beta-2 adrenergic agonists such as:

Formoterol: Arformoterol is the (R,R)-enantiomer of formoterol and has a two-fold greater potency.

Salmeterol: Another long-acting beta-2 agonist used for COPD, but with a slower onset of action compared to arformoterol.

Indacaterol: Known for its ultra-long duration of action, lasting more than 24 hours.

Arformoterol’s uniqueness lies in its enantiomeric purity and its specific binding affinity to beta-2 adrenergic receptors, providing a more targeted and potent bronchodilatory effect .

属性

IUPAC Name |

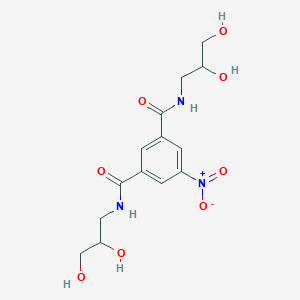

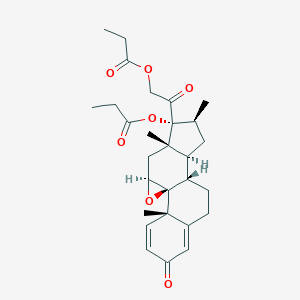

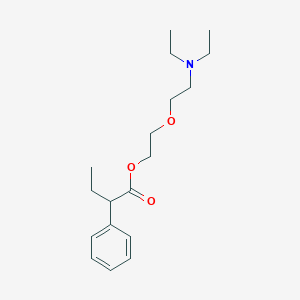

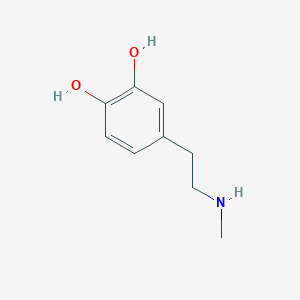

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110071 | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.16e-02 g/L | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67346-49-0, 73573-87-2 | |

| Record name | Arformoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arformoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arformoterol is a selective, long-acting β2-adrenergic agonist. [] It exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, primarily located in bronchial smooth muscle. [, , ] This binding stimulates adenyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels promote relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow. [, ] Additionally, arformoterol inhibits the release of inflammatory mediators from mast cells, further contributing to its therapeutic benefits in obstructive airway diseases. [, ]

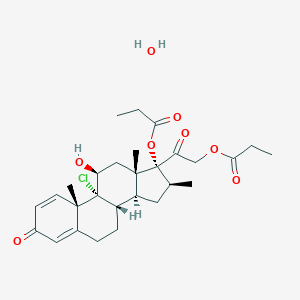

A: The molecular formula of arformoterol tartrate is (C19H24N2O4)2, C4H6O6, representing two molecules of arformoterol base associated with one molecule of tartaric acid. [, ] The molecular weight of arformoterol tartrate is 776.9 g/mol. []

A: While specific spectroscopic data is not detailed in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize and quantify arformoterol. [, ] Research highlights the use of HPLC to determine arformoterol content in dry powder inhalers, demonstrating the applicability of this technique for characterizing the drug. [] For detailed spectroscopic information, referring to analytical chemistry databases and publications specific to arformoterol would be beneficial.

A: Research indicates good chemical and physical compatibility of arformoterol tartrate inhalation solution with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide. [] A study assessed the mixtures visually, measured pH changes, and used HPLC to analyze the concentration of each active component over time. [] Importantly, this study focused on chemical and physical compatibility and did not evaluate clinical outcomes or changes in aerosol characteristics upon mixing. []

A: Stability studies on arformoterol tartrate inhalation solution, as required by ICH guidelines, revealed an unknown peak during analysis, which was later identified as an imine impurity. [] This impurity, formed through the reaction of a leachable from low-density polyethylene (LDPE) respules with an amine impurity of arformoterol, highlights the importance of packaging material selection for maintaining drug stability. []

A: Arformoterol, the (R,R)-enantiomer of formoterol, exhibits higher potency and selectivity for β2-adrenergic receptors compared to the racemic mixture. [, , , ] This enhanced activity is attributed to the (R,R)-enantiomer being the active component responsible for bronchodilation. [] Studies indicate that the (S,S)-enantiomer, present in the racemic mixture, lacks bronchodilatory activity and may even exert pro-inflammatory effects. []

A: Arformoterol is available as an inhalation solution for nebulization, allowing for direct delivery to the lungs. [, , ] This formulation bypasses first-pass metabolism, enhancing bioavailability and enabling rapid onset of action. [, , ] Research highlights the importance of considering nebulizer selection as factors like compressor flow rate and droplet size can influence drug delivery. []

A: Arformoterol is classified as a long-acting β2-agonist with a duration of action exceeding 12 hours. [, ] This prolonged bronchodilatory effect allows for twice-daily dosing in the management of COPD. [, ]

A: Research in mice exposed to chlorine gas demonstrated that post-exposure administration of arformoterol effectively mitigated airway hyperreactivity and improved alveolar fluid clearance. [] This protective effect is attributed to arformoterol’s ability to increase lung cAMP levels, thereby counteracting the damaging effects of chlorine exposure. []

A: Clinical trials involving over 2,000 COPD patients have demonstrated the efficacy and safety of arformoterol in doses ranging from 15 to 50 µg. [] Arformoterol treatment resulted in significant improvements in lung function, clinical status, and quality of life. [] Notably, arformoterol effectively reduced COPD exacerbations and the need for rescue medication. [, , , ]

A: Arformoterol, the (R,R)-enantiomer of formoterol, represents a significant milestone as the first nebulized long-acting β2-agonist approved by the FDA for COPD treatment. [, ] Its development stemmed from research highlighting the potential advantages of using single enantiomers over racemic mixtures for enhanced selectivity and reduced side effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。